2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula and a molecular weight of approximately 404.4 g/mol. This compound belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives, which are noted for their diverse pharmacological activities and potential therapeutic applications in medicinal chemistry .
The synthesis of 2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves several key steps:
The synthesis process may vary depending on the specific substituents used and the desired properties of the final compound. The use of microwave-assisted synthesis has been shown to significantly enhance reaction efficiency and yield.
The molecular structure of 2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be represented using various chemical notation systems:
InChI=1S/C23H20N2O5S/c1-27-14-8-9-15(20(12-14)28-2)21(25)23-13-7-10-18-16(11-13)22(26)24-17-5-3-4-6-19(17)29-18/h3-12H,1-2H3,(H,24,26)(H,25,27)
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)C(=O)N2
These representations highlight the compound's complex ring structure and functional groups that contribute to its chemical properties .
The compound's molecular weight is approximately 404.4 g/mol, and it contains multiple functional groups including methoxy and sulfonamide moieties that are crucial for its biological activity .
The compound can undergo various chemical reactions:
The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may lead to compounds with enhanced reactivity due to the formation of carbonyl groups.
The mechanism of action for 2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate dopamine receptor activity, which is significant in treating various neurological disorders such as depression and anxiety.
While specific physical properties such as density and boiling point are not readily available for this compound, it is typically characterized by:
Chemical properties include:
These properties are critical for determining the appropriate conditions for synthesis and application in research.
The compound has several significant applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: